Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Description
Introduction to Pyrrolopyridine Heterocycles
Pyrrolopyridines are bicyclic systems comprising fused pyrrole and pyridine rings. Their structural mimicry of purine nucleotides, such as adenosine triphosphate (ATP), underpins their ability to interact with biological targets like kinases, making them invaluable in drug discovery. The ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivative, with its bromine and ester substituents, exemplifies tailored modifications that enhance binding specificity and metabolic stability.
Historical Context and Evolution of Pyrrolopyridine Derivatives
The exploration of pyrrolopyridines began with natural alkaloids like camptothecin, isolated from Camptotheca acuminata, which demonstrated topoisomerase I inhibition. Synthetic efforts intensified in the 2000s, driven by the need for kinase inhibitors in oncology. A landmark achievement was the 2011 FDA approval of vemurafenib, a pyrrolo[2,3-b]pyridine derivative, for BRAF-mutant melanoma.
Early synthetic strategies focused on ring-closing metathesis and palladium-catalyzed couplings to assemble the bicyclic core. For instance, Kim et al. (2008) developed pyrrolopyridine-pyridone hybrids as potent Met kinase inhibitors, showcasing IC₅₀ values as low as 1.8 nM. These efforts highlighted the scaffold’s adaptability, enabling substitutions at positions 3 and 6 to optimize pharmacokinetic profiles.
Structural Isomerism and Nomenclature in Pyrrolopyridine Systems
Pyrrolopyridines exist in six isomeric forms, differentiated by nitrogen placement (Figure 1). The pyrrolo[3,2-b]pyridine system features a pyrrole ring fused to pyridine at positions 3 and 2, respectively. Its IUPAC name, this compound, reflects:
- Ethyl carboxylate at position 6, enhancing solubility.
- Bromine at position 3, influencing electrophilic substitution patterns.
Table 1: Isomeric Pyrrolopyridine Systems
| Isomer | Fusion Positions | Example Derivative |
|---|---|---|
| Pyrrolo[2,3-b]pyridine | 2 and 3 | Vemurafenib |
| Pyrrolo[3,2-b]pyridine | 3 and 2 | This compound |
| Pyrrolo[3,4-c]pyridine | 3 and 4 | Meriolin derivatives |
Nomenclature adheres to the Hantzsch-Widman system, prioritizing the lowest possible numbers for heteroatoms. For example, the parent compound pyrrolo[3,2-b]pyridine is numbered such that the pyrrole nitrogen occupies position 1, and the pyridine nitrogen occupies position 4.
Pharmacological Significance of Pyrrolo[3,2-b]Pyridine Scaffolds
The pyrrolo[3,2-b]pyridine core’s planar structure facilitates π-π stacking with kinase ATP-binding sites. Bromination at position 3 introduces steric and electronic effects that modulate target affinity. For example, this compound serves as a precursor to inhibitors of:
- Receptor tyrosine kinases (RTKs) : Modifications at position 6 (e.g., carboxylate to amide) enhance selectivity for Met and VEGFR-2.
- NAMPT (Nicotinamide phosphoribosyltransferase) : Critical in cancer metabolism, inhibited by pyrrolopyridine carboxamides.
Table 2: Key Pharmacological Targets of Pyrrolo[3,2-b]Pyridine Derivatives
The ethyl carboxylate group at position 6 improves bioavailability by increasing water solubility, a common challenge for hydrophobic kinase inhibitors. Meanwhile, bromine’s electronegativity stabilizes transition states during enzymatic interactions, as evidenced by crystallographic studies of Met kinase complexes.
Properties
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-8-9(13-4-6)7(11)5-12-8/h3-5,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPAXQYAIDUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN2)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. One common method includes the reaction of 3-bromo-1H-pyrrolo[3,2-b]pyridine with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom undergoes substitution with nucleophiles under catalytic or thermal conditions.
Key Findings :
-
Suzuki coupling proceeds efficiently with aryl/heteroaryl boronic acids under Pd catalysis, forming biaryl derivatives critical for kinase inhibitor synthesis .
-
Amination requires bulky ligands (e.g., XPhos) to suppress side reactions like ester hydrolysis .
Ester Hydrolysis and Functionalization
The ethyl ester group can be hydrolyzed to the carboxylic acid or converted to amides.
Key Findings :
-
Hydrolysis under acidic conditions preserves the bromine substituent, enabling downstream functionalization .
-
Amidation with ammonia yields primary amides without requiring high-pressure conditions when LiCl is used as an additive .
Bromine Retention in Cyclization Reactions
The bromine atom participates in intramolecular cyclizations to form fused heterocycles.
Key Findings :
-
Bromine remains intact during Pd/Cu-mediated couplings, enabling sequential functionalization .
-
Steric hindrance from the ester group directs regioselectivity in Heck reactions .
Reductive Dehalogenation
Controlled reduction removes the bromine atom for hydrogenation or dehalogenated analogs.
| Reaction Conditions | Reagents/Agents | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Dehalogenated pyrrolopyridine | 78% | |
| Radical Reduction | Bu₃SnH, AIBN | 3-H-pyrrolo[3,2-b]pyridine | 65% |
Key Findings :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate as an anticancer agent. Research indicates that derivatives of pyrrolopyridine compounds can inhibit tubulin polymerization, a crucial process in cancer cell division.
- Case Study : A series of pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their ability to bind to the colchicine site on tubulin. Among these, compounds similar to this compound showed moderate to excellent antitumor activities against various cancer cell lines (HeLa, SGC-7901, MCF-7) with IC50 values ranging from 0.12 to 0.21 μM .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Pyrrolopyridine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.
- Research Findings : Studies have indicated that certain derivatives exhibit promising results in preclinical models of neurodegenerative diseases by influencing pathways related to oxidative stress and inflammation .
Material Science
Beyond biological applications, this compound can be utilized in the development of advanced materials due to its unique electronic properties.
- Application Example : The compound can serve as a building block for organic semiconductors or photovoltaic materials, leveraging its electronic characteristics for energy conversion applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, influencing the compound’s biological activity . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Pyrrolopyridine Derivatives
Key structural differences among similar compounds include:
- Substituent positions : Bromine and ester groups vary in placement, altering electronic properties and reactivity.
- Ring junction : The fusion pattern (e.g., [3,2-b] vs. [3,2-c]) affects molecular geometry and intermolecular interactions.
- Additional functional groups : Methyl, formyl, or chloro substituents modify solubility and biological activity.
Table 1: Structural Comparison of Selected Pyrrolopyridine Derivatives
Physicochemical Properties
- N-methylation (e.g., in Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate) improves lipophilicity .
- Stability : Brominated derivatives are light- and moisture-sensitive, requiring storage under inert conditions .
Biological Activity
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (C10H9BrN2O2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
This compound is synthesized through bromination of a pyrrolopyridine precursor followed by esterification. One common synthetic route involves reacting 3-bromo-1H-pyrrolo[3,2-b]pyridine with ethyl chloroformate in the presence of a base like triethylamine. The compound appears as a white to yellow solid with a molecular weight of 269.1 g/mol and a purity of over 95% in commercial preparations .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrrole derivatives have shown potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may possess similar antimicrobial potential .
Inhibition of Enzymatic Activity
The compound's structural features suggest it could act as an inhibitor for specific enzymes. For example, pyrrolopyridine derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating promising anti-inflammatory properties .
Study on Antiparasitic Activity
A detailed investigation into the antiparasitic activity of related compounds revealed that modifications in the chemical structure significantly influence biological efficacy. For example, the introduction of polar functionalities improved aqueous solubility and metabolic stability while maintaining or enhancing antiparasitic activity. This highlights the potential for this compound as a lead compound for developing new antiparasitic agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of pyrrolopyridine derivatives has shown that specific substitutions can enhance biological activity. For instance, varying substituents at different positions on the pyrrolopyridine ring can lead to significant changes in potency against various targets, including kinases and other enzymes involved in disease pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Structure | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | C10H9BrN2O2 | Moderate (MIC: 3.12 - 12.5 μg/mL) | Potentially active |
| Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | C10H9BrN2O2 | Similar profile | Active against COX |
| Other pyrrolopyridine derivatives | Varies | Varies widely | Varies widely |
Q & A
Q. What are the established synthetic routes for Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step procedures starting with pyrrole derivatives and aldehydes. A common method includes bromination at the 3-position of the pyrrolopyridine core, followed by esterification. Key steps:
- Bromination : Use of N-bromosuccinimide (NBS) in DMF at 0°C to selectively brominate the pyrrole ring .
- Esterification : Ethyl chloroformate under basic conditions (e.g., triethylamine) to introduce the ethyl ester group .
Optimization involves controlling reaction temperatures (0–25°C), solvent selection (DMF for bromination, THF for esterification), and catalyst use (e.g., Pd catalysts for coupling reactions). Yield improvements (>70%) are achieved via continuous flow reactors in industrial settings .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Structural confirmation requires:
- NMR : and NMR to verify substitution patterns (e.g., bromine at C3, ester at C6) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at 283.12 for CHBrNO) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in tautomeric forms or halogen positioning .
Q. What are the common chemical transformations of this compound, and how do reaction conditions influence product distribution?
Key reactions:
- Nucleophilic Substitution : Bromine at C3 is reactive toward Suzuki-Miyaura coupling (e.g., with aryl boronic acids) under Pd(PPh) catalysis .
- Ester Hydrolysis : Acidic/alkaline conditions convert the ethyl ester to a carboxylic acid, enabling further derivatization (e.g., amide formation) .
- Reduction : NaBH or LiAlH reduces the ester to a primary alcohol, altering solubility .
Product distribution depends on stoichiometry, solvent polarity, and temperature. For example, polar aprotic solvents (DMSO) favor substitution over elimination .
Advanced Research Questions
Q. How does this compound interact with fibroblast growth factor receptors (FGFRs), and what structural features drive selectivity?
The compound acts as an FGFR inhibitor via competitive binding to the ATP-binding pocket. Key interactions:
- Bromine : Enhances hydrophobic interactions with FGFR1/2 (IC values: 7–25 nM) .
- Pyrrolopyridine Core : Mimics purine motifs, enabling π-π stacking with Phe489 in FGFR1 .
Selectivity over FGFR4 (IC >700 nM) arises from steric clashes with Val550 in FGFR4’s hinge region . Computational docking (AutoDock Vina) and mutagenesis studies validate these findings .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolopyridine derivatives?
Discrepancies in IC values or efficacy often stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or readout methods (luminescence vs. fluorescence) .
- Solubility Issues : Low aqueous solubility of the ethyl ester may understate activity; prodrug strategies (e.g., ester hydrolysis) improve bioavailability .
Standardized protocols (e.g., ATP concentration fixed at 10 µM in kinase assays) and controls (e.g., staurosporine as a reference inhibitor) mitigate variability .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- QSAR Modeling : Correlates substituent electronegativity (e.g., bromine vs. chlorine) with logP and clearance rates .
- MD Simulations : Predict metabolic stability by simulating CYP3A4 binding; bulky groups at C3 reduce oxidation .
- ADMET Prediction : Tools like SwissADME optimize solubility (cLogP <3) and permeability (TPSA <90 Ų) while retaining FGFR affinity .
Data-Driven Analysis and Optimization
Q. How do crystallographic data inform the refinement of synthetic protocols for this compound?
SHELXL-refined structures reveal:
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Q. How do reaction kinetics differ between small-scale lab synthesis and industrial production?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
